molecular formula C16H15NO2 B020685 N-(Diphenylmethylene)glycine methyl ester CAS No. 81167-39-7

N-(Diphenylmethylene)glycine methyl ester

Cat. No. B020685
CAS RN: 81167-39-7
M. Wt: 253.29 g/mol
InChI Key: PQTOLHHWLUCKSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(Diphenylmethylene)glycine methyl ester and its derivatives has been efficiently achieved through microwave-promoted solvent-free conditions, utilizing phase transfer catalysts (PTCs) such as PEG or quaternary ammonium salts. This method provides excellent yields in most cases, highlighting an innovative approach to its production (Quanjun Wang et al., 2009).

Scientific Research Applications

Microwave-Promoted Synthesis

N-(Diphenylmethylene)glycine methyl ester has been utilized in microwave-promoted, solvent-free synthesis processes. Efficient synthesis of N-(diphenylmethylene) glycine alkyl esters was achieved using microwave irradiation under solvent-free conditions. This process used phase transfer catalysts (PTCs) such as PEG or quaternary ammonium salts, yielding excellent results in most cases (Wang et al., 2009).

Asymmetric Synthesis and Catalysis

The compound has been used in asymmetric synthesis and catalysis. For instance, highly efficient diastereo- and enantioselective phase-transfer catalyzed conjugate additions of N-(diphenylmethylene)glycine tert-butyl ester to β-aryl substituted enones have been realized, using newly desired dinuclear N-spiro-ammonium salts. This method afforded functionalized α-amino acid derivatives with high diastereoselectivity and enantioselectivity (Hua et al., 2011).

Synthesis of α-Amino Acids

In another application, N-(Diphenylmethylene)glycine methyl ester was used in the enantioselective synthesis of α-amino acids. This involved the use of polymer-supported Cinchona alkaloid-derived ammonium salts as phase-transfer catalysts. These catalysts were effective in the asymmetric benzylation of an N-(diphenylmethylene)glycine ester, providing a way to easily recover and reuse the catalysts (Chinchilla et al., 2004).

Application in Organic Synthesis

The compound has seen extensive use in organic synthesis, particularly in the synthesis of functionalized compounds. For example, it has been utilized in the synthesis of anti- and syn-2,3-diamino esters using sulfinimines, where the presence or absence of water influenced the product outcome (Davis et al., 2007).

Cyclopeptoids in Catalysis

Cyclopeptoids have been used in asymmetric phase-transfer catalysis with N-(Diphenylmethylene)glycine tert-butyl ester. These cyclopeptoids played a crucial role in the synthesis of α-amino acids with significant enantioselectivity (Schettini et al., 2014).

Synthesis of Glycine Derivatives

The compound has also been applied in the preparation of glycine derivatives. For instance, the preparation of O-Allyl-N-(9-Anthracenylmethyl)cinchonidinium Bromide, a phase-transfer catalyst, involved the use of N-(Diphenylmethylene)glycine tert-butyl ester for the enantioselective alkylation of glycine benzophenone imine tert-butyl ester (Corey et al., 2003).

Fullerenyl Amino Acid Derivatives

N-(Diphenylmethylene)glycinate esters have been added to [60]fullerene under Bingel conditions, resulting in the synthesis of methano[60]fullerenyl iminoesters and subsequent novel reductive ring-opening reactions to give 1,2-dihydro[60]fullerenyl glycine derivatives (Burley et al., 2002).

Safety And Hazards

N-(Diphenylmethylene)glycine methyl ester should be stored at 2° to 8°C . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl 2-(benzhydrylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTOLHHWLUCKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340284
Record name Methyl N-(diphenylmethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Diphenylmethylene)glycine methyl ester

CAS RN

81167-39-7
Record name Methyl N-(diphenylmethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Diphenylmethylene)glycine methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 500 mL, 1-necked rbf equipped with a magnetic stirrer, and a Dean-Stark apparatus with a nitrogen inlet was charged with benzophenone (58.0 g, 0.318 mol), glycine methyl ester hydrochloride (20 g, 0.159 mol) and toluene (100 mL). The resulting white suspension was heated to reflux and DIEA (56 mL, 0.318 mol) was added over three hours using a syringe pump. The resulting pale yellow solution was stirred at reflux for an additional 1 h. Upon reaction completion, the reaction mixture was cooled to rt. The reaction mixture was then washed with water (50 mL). The layers were separated and the organic solution was washed with water (50 mL) and concentrated in vacuo at 35-40° C. to give (Benzhydrylideneamino)-acetic acid methyl ester (82.59 g). In a similar fashion, (benzhydrylideneamino)-acetic acid ethyl ester was prepared.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
C Balakrishna, N Payili, S Yennam, PU Devi… - Bioorganic & Medicinal …, 2015 - Elsevier
An efficient method for the preparation of kojic acid based α-amino acid derivatives by alkylation of glycinate schiff base with bromokojic acids have been described. Using this method, …
Number of citations: 37 www.sciencedirect.com
M Yamaguchi, K Ohba, H Tomonaga… - Journal of Molecular …, 1999 - Elsevier
Palladium-catalyzed asymmetric alkylation of 2-azaallyl acetate, N-(diphenylmethylene)acetoxyglycine ester with a sodium salt of malonate ester was successfully carried out. High …
Number of citations: 13 www.sciencedirect.com
J Kobayashi, Y Yamashita, S Kobayashi - Chemistry letters, 2005 - journal.csj.jp
Direct addition of glycine derivatives to enamines proceeded smoothly in the presence of a catalytic amount of a Lewis acid to afford the corresponding α,β-diamino acid derivatives in …
Number of citations: 18 www.journal.csj.jp
J Hernández‐Toribio, R Gomez Arrayas… - … A European Journal, 2011 - Wiley Online Library
Branching out! The catalytic asymmetric conjugate addition of glycinate Schiff bases to β-substituted gem-diactivated Michael acceptors under proton transfer conditions gives a variety …
BM Trost, F Miege - Journal of the American Chemical Society, 2014 - ACS Publications
A zinc–ProPhenol-catalyzed direct asymmetric aldol reaction between glycine Schiff bases and aldehydes is reported. The design and synthesis of new ProPhenol ligands bearing 2,5-…
Number of citations: 58 pubs.acs.org
D Przybyla, U Nubbemeyer - European Journal of Organic …, 2017 - Wiley Online Library
Fungerin is a 1,4,5‐trisubstituted imidazole natural product characterised by a broad spectrum of antifungal activities. We planned to develop flexible strategies to access to such …
Z Lin, X Xu, S Zhao, X Yang, J Guo, Q Zhang… - Nature …, 2018 - nature.com
Abstract Development of effective antimicrobial agents continues to be a great challenge, particularly due to the increasing resistance of superbugs and frequent hospital breakouts. …
Number of citations: 79 www.nature.com
V Kandula, R Gudipati, A Chatterjee… - Journal of Chemical …, 2017 - Springer
An efficient method for the preparation of chromone based $$\upalpha $$ α -amino acid derivatives by alkylation of glycinate schiff base with 3-bromomethyl chromone as well as 2-…
Number of citations: 12 link.springer.com
XC Gan, CY Zhang, F Zhong, P Tian, L Yin - Nature Communications, 2020 - nature.com
Chiral 1,2-diamines serve as not only common structure units in bioactive molecules but also useful ligands for a range of catalytic asymmetric reactions. Here, we report a method to …
Number of citations: 7 www.nature.com
W Wang, L Ramdas, G Sun, S Ke, NU Obeyesekere… - Biochemistry, 2000 - ACS Publications
… Briefly, N-diphenylmethylene glycine methyl ester ( 38) in THF was treated with potassium tert-butoxide and was alkylated with tert-butyl α-bromo-p-toluate (prepared by treatment of p-…
Number of citations: 11 pubs.acs.org

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